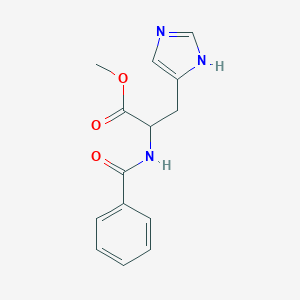

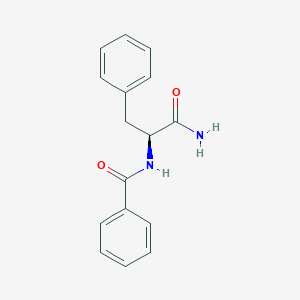

BZ-Phe-NH2

描述

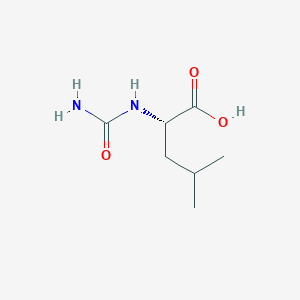

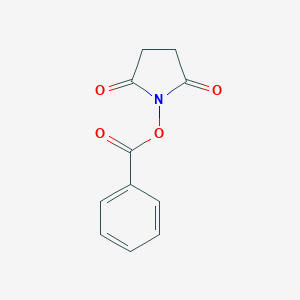

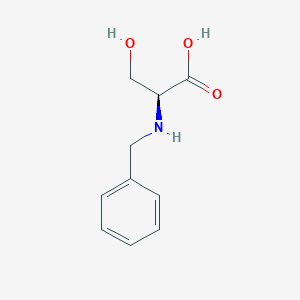

BZ-Phe-NH2 is a specialty product used in proteomics research . It has a molecular weight of 268.31 .

Synthesis Analysis

The synthesis of BZ-Phe-NH2 and its analogs has been reported in the context of proteomics research . The synthesis involves the use of standard solid-phase peptide methods .

Molecular Structure Analysis

The molecular structure of BZ-Phe-NH2 is influenced by the substituent effect of the amino and nitro groups on the electronic system of benzene . The directionality of electrophilic substitution in aniline can be explained with the amount of contribution of the 2pz orbitals on the unsubstituted carbon atoms to the highest occupied p orbital .

Chemical Reactions Analysis

BZ-Phe-NH2 is involved in oscillating chemical reactions, specifically the Belousov-Zhabotinsky (BZ) reaction . During these reactions, transition-metal ions catalyze oxidation of various, usually organic, reductants by bromic acid in acidic water solution .

Physical And Chemical Properties Analysis

BZ-Phe-NH2 has a molecular weight of 268.31 . More detailed physical and chemical properties were not found in the search results.

科学研究应用

自振聚合物凝胶

Belousov–Zhabotinsky(BZ)反应已被用于开发自振聚合物凝胶。这些聚合物通常由聚N-异丙基丙烯酰胺制成,带有固定的催化剂,在反应物存在时会自发地发生可溶性-不溶性变化。这些材料具有作为仿生致动器和质量传输表面系统的潜在应用(Yoshida, 2010)。

苯并芘的生物降解

对从原油污染土壤中分离出的Pseudomonas sp. BZ-3菌株的研究表明其具有降解苯并芘(PHE)的能力,这是一种多环芳烃(PAH)。该菌株利用水杨酸代谢途径,展示了其在生物修复应用中的潜力(Lin et al., 2014)。

聚苯并噁嗪纳米复合材料

对聚苯并噁嗪(Py-BZ)的研究表明其有效地提高了单壁碳纳米管(SWCNTs)的溶解性和分散性。这些纳米复合材料表现出增强的热稳定性,可能在先进材料的开发中应用(Yang et al., 2014)。

无酸自振聚合物链

创新研究导致了在无酸条件下运作的自振聚合物的创建。通过将pH控制位点整合到聚合物中,这一发展为在生物条件下实际使用自振材料开辟了途径(Hara & Yoshida, 2005)。

化学波传播控制

使用电位对BZ反应进行实验性操作,以控制化学波的传播。这项研究有助于我们理解远离平衡系统中的化学振荡和波动(Kuze et al., 2019)。

软饮料中苯甲酸盐的检测

对苯甲酸盐掺杂聚吡咯(PPy-Bz)的研究表明其用作软饮料中苯甲酸盐的固态传感器,展示了在食品安全和质量控制应用中的潜力(Alizadeh et al., 2012)。

化学微振荡器的同步

对BZ反应中振荡元件的同步研究为涉及同步的生物、物理和化学现象提供了见解。这项研究探讨了各种同步状态,有助于我们理解复杂的自然系统(Toiya et al., 2010)。

猪粪废水处理

利用类似稻壳等材料开发的膨润土-沸石(BZ)吸附剂展示了它们在去除猪粪废水中重金属方面的效率。这项研究有助于环境保护和可持续农业实践(Cao et al., 2019)。

安全和危害

When handling BZ-Phe-NH2, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical is ingested or inhaled, mouth to mouth resuscitation should not be used .

未来方向

The Phe-Phe motif, which BZ-Phe-NH2 is part of, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This suggests potential future directions for the use of BZ-Phe-NH2 in nanomedicine and proteomics research.

属性

IUPAC Name |

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c17-15(19)14(11-12-7-3-1-4-8-12)18-16(20)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,17,19)(H,18,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJKEUNPXYLPHG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426218 | |

| Record name | Nalpha-Benzoyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BZ-Phe-NH2 | |

CAS RN |

72150-35-7 | |

| Record name | Nalpha-Benzoyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。